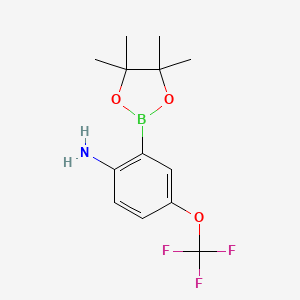

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethoxy)aniline

CAS No.: 1451391-22-2

Cat. No.: VC2962329

Molecular Formula: C13H17BF3NO3

Molecular Weight: 303.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1451391-22-2 |

|---|---|

| Molecular Formula | C13H17BF3NO3 |

| Molecular Weight | 303.09 g/mol |

| IUPAC Name | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline |

| Standard InChI | InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-7-8(5-6-10(9)18)19-13(15,16)17/h5-7H,18H2,1-4H3 |

| Standard InChI Key | XTSLVXIREYWOLN-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(F)(F)F)N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(F)(F)F)N |

Introduction

Chemical Structure and Identification

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline belongs to the family of boronic acid pinacol esters containing a trifluoromethoxy functional group. The compound features an aniline core structure with strategic placement of the boronic ester and trifluoromethoxy groups that contribute to its unique chemical properties and synthetic utility.

Identification Parameters

The compound is uniquely identified through multiple chemical registries and nomenclature systems as detailed in Table 1.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 1451391-22-2 |

| Molecular Formula | C₁₃H₁₇BF₃NO₃ |

| Molecular Weight | 303.09 g/mol |

| SMILES Notation | CC1(C)OB(OC1(C)C)C1=C(N)C=CC(OC(F)(F)F)=C1 |

| InChI Key | XTSLVXIREYWOLN-UHFFFAOYSA-N |

| MDL Number | MFCD16996387 |

The compound is also known by alternative names including 4-(Trifluoromethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, reflecting the positional arrangements of its functional groups on the benzene ring .

Physical and Chemical Properties

The physical and chemical properties of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline are crucial for understanding its behavior in various applications and reaction conditions.

Physical State and Appearance

The compound exists as a solid at room temperature, with a characteristic appearance that may vary slightly between manufacturers .

Physicochemical Properties

The compound exhibits specific physical and chemical characteristics that influence its reactivity and handling requirements, as summarized in Table 2.

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Physical State (20°C) | Solid |

| Melting Point | Not fully determined in available literature |

| Boiling Point | Not fully determined in available literature |

| Solubility | Limited data, likely soluble in common organic solvents |

| Stability | Air sensitive; requires storage under inert gas |

| Commercial Purity | 95-97% (varies by supplier) |

The presence of the trifluoromethoxy group contributes to the compound's unique electronic properties, while the boronic acid pinacol ester moiety provides specific reactivity patterns that make it valuable for synthetic applications .

Chemical Reactivity and Functional Groups

The reactivity of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline is primarily determined by its three key functional groups.

Key Functional Groups

The compound contains three principal functional groups that define its chemical behavior:

-

Boronic Acid Pinacol Ester Group: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety serves as a protected form of a boronic acid, making it a valuable synthon in coupling reactions .

-

Aniline (Amino) Group: The primary amine functionality provides nucleophilic characteristics and can participate in various condensation and coupling reactions .

-

Trifluoromethoxy Group: This fluorinated substituent contributes unique electronic properties, including electron-withdrawing effects and potential applications in medicinal chemistry due to its lipophilicity and metabolic stability .

Reactivity Patterns

The compound's reactivity is characterized by the interplay between its functional groups. The boronic ester typically participates in cross-coupling reactions (such as Suzuki-Miyaura coupling), while the amine group can undergo various transformations including acylation, alkylation, and condensation reactions .

| Parameter | Classification |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation) |

| H319 (Causes serious eye irritation) | |

| H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) |

| P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

These hazard classifications indicate that the compound requires standard laboratory safety protocols, including the use of appropriate personal protective equipment and adequate ventilation .

| Parameter | Value |

|---|---|

| Purity | 95-97% (varies by supplier) |

| Packaging | Typically in glass containers |

| Storage Recommendations | 2-8°C, under inert gas |

| Shelf Life | Varies by supplier, specific data not provided in search results |

Related Compounds and Structural Analogs

Understanding the relationship between 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline and its structural analogs provides valuable context for its chemistry and applications.

Structural Isomers and Analogs

Several closely related compounds appear in the search results, including:

-

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline (CAS: 1256359-27-9): A positional isomer with the trifluoromethoxy group at the 5-position rather than the 4-position .

-

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline (CAS: 510771-54-7): Contains a trifluoromethyl group (-CF₃) instead of trifluoromethoxy (-OCF₃) and has different substitution patterns .

-

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline (CAS: 1058062-64-8): Contains a trifluoromethyl group rather than trifluoromethoxy, with different electronic properties .

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 214360-73-3): A simpler analog lacking the trifluoromethoxy substituent .

These related compounds showcase the diversity of functionalized aniline boronic esters and their potential for different applications based on subtle structural variations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume